molecular formula C20H30N6O5 B040934 Tyrosyl-prolyl-arginine CAS No. 117186-48-8

Tyrosyl-prolyl-arginine

Cat. No. B040934
M. Wt: 434.5 g/mol
InChI Key: AUZADXNWQMBZOO-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosyl-prolyl-arginine, also known as Y-P-R, is a tripeptide consisting of tyrosine, proline, and arginine. This peptide has gained attention in scientific research due to its potential biochemical and physiological effects.

Scientific Research Applications

Astrochemical Context

  • Radiolysis of Amino Acids : A study by Cherubini et al. (2014) analyzed amino acids like arginine, proline, and tyrosine, which had been previously irradiated. This research is part of a program assessing the radiolysis resistance of these molecules in the context of the Solar System, providing insights into astrochemical processes.

Protein Stability and Oxidation

  • Tyrosine Oxidation in Peptides : Research by Zhang and Kalonia (2007) demonstrated the effects of neighboring amino acids on tyrosine oxidation in peptides. The study found that the presence of charged amino acids adjacent to tyrosine significantly influences its oxidative stability, which is crucial in understanding protein chemistry.

Raman Spectroscopy in Skin Analysis

  • Spectral Characteristics of Amino Acids : A study conducted by Bratchenko et al. (2020) used Raman spectroscopy to investigate amino acids such as arginine and tyrosine. The findings are applied in studying the topology of proteins and peptides in human skin, particularly in the presence of pathological processes.

Arginine Metabolism

  • Metabolic Versatility of Arginine : The work of Wu and Morris (1998) explores arginine's role in synthesizing various compounds, including proteins and nitric oxide. This comprehensive study provides insights into arginine's multifaceted role in metabolism and its implications in health and disease.

Neuronal Nitric Oxide Synthase

  • Kyotorphin and Neuronal Nitric Oxide Synthase : Research by Arima et al. (1997) examined the role of kyotorphin (L-tyrosyl-L-arginine) as a substrate for neuronal nitric oxide synthase in the rat brain. This highlights the potential therapeutic applications of kyotorphin in neurological contexts.

Antibacterial Peptides

  • Antibacterial Properties of Proline-Arginine-Rich Peptides : A study by Agerberth et al. (1991) isolated an antibacterial peptide named PR-39 from pig intestines, rich in proline and arginine. This research opens avenues for developing new antibacterial agents.

Tyrosinase Inhibition

  • Peptides Inhibiting Tyrosinase : Schurink et al. (2007) identified novel peptides containing amino acids like arginine and tyrosine that inhibit tyrosinase, a key enzyme in melanin production. This has potential applications in cosmetics and medicine (Schurink et al., 2007).

properties

CAS RN

117186-48-8

Product Name

Tyrosyl-prolyl-arginine

Molecular Formula

C20H30N6O5

Molecular Weight

434.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H30N6O5/c21-14(11-12-5-7-13(27)8-6-12)18(29)26-10-2-4-16(26)17(28)25-15(19(30)31)3-1-9-24-20(22)23/h5-8,14-16,27H,1-4,9-11,21H2,(H,25,28)(H,30,31)(H4,22,23,24)/t14-,15-,16-/m0/s1

InChI Key

AUZADXNWQMBZOO-JYJNAYRXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Other CAS RN

117186-48-8

sequence

YPR

synonyms

Tyr-Pro-Arg
tyrosyl-prolyl-arginine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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